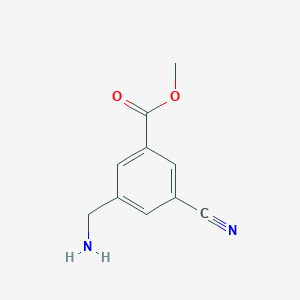
Methyl 3-(aminomethyl)-5-cyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(aminomethyl)-5-cyanobenzoate is an organic compound with a complex structure that includes an ester, an amine, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-5-cyanobenzoate typically involves multi-step reactions. One common method starts with the nitration of methyl benzoate to introduce a nitro group, followed by reduction to convert the nitro group to an amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature controls to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-5-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can produce various ester derivatives .
Scientific Research Applications
Methyl 3-(aminomethyl)-5-cyanobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-5-cyanobenzoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(aminomethyl)-5-methylbenzoate
- Methyl 3-(aminomethyl)-5-chlorobenzoate
- Methyl 3-(aminomethyl)-5-bromobenzoate
Uniqueness
Methyl 3-(aminomethyl)-5-cyanobenzoate is unique due to the presence of both an amine and a nitrile group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-5-cyanobenzoate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5,11H2,1H3 |
InChI Key |
BKIACBVCOFJAAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















